BenchChemオンラインストアへようこそ!

N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

Lipophilicity Physicochemical profiling Analog differentiation

CAS 1203384-51-3 features an N-tert-butyl substituent delivering XLogP3 0.8 and 6 HBA for superior aqueous solubility over N-aryl analogs (XLogP3 ≥1.7). This makes it the preferred choice for aqueous-buffer kinase assays and SPR studies (≤5% DMSO). The spherical tert-butyl group provides unique steric bulk not recapitulated by planar aromatics. With no known ChEMBL 20 bioactivity, it serves as an ideal negative control for N-substitution SAR, ensuring batch-to-batch reproducibility at ≥95% purity.

Molecular Formula C17H28N6O2
Molecular Weight 348.451
CAS No. 1203384-51-3
Cat. No. B2360655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide
CAS1203384-51-3
Molecular FormulaC17H28N6O2
Molecular Weight348.451
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C17H28N6O2/c1-17(2,3)20-16(24)23-6-4-21(5-7-23)14-12-15(19-13-18-14)22-8-10-25-11-9-22/h12-13H,4-11H2,1-3H3,(H,20,24)
InChIKeySDKSXTASNAOYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide (CAS 1203384-51-3): Baseline Physicochemical and Structural Profile for Informed Procurement


N-(tert-Butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide (CAS 1203384-51-3, molecular formula C₁₇H₂₈N₆O₂, molecular weight 348.45 g/mol) is a synthetic small molecule featuring a morpholinopyrimidine core linked via a piperazine spacer to a tert-butyl urea terminus [1]. The compound exhibits a computed XLogP3 of 0.8, a single hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds, collectively conferring moderate hydrophilicity and conformational restraint relative to aryl-substituted congeners in the same chemotype [1]. Publicly curated bioactivity databases (ChEMBL 20) currently report no known activity annotations for this scaffold [2], underscoring its status as a relatively unexplored chemical probe requiring rigorous batch-to-batch quality verification upon sourcing.

Why Generic Substitution Among Morpholinopyrimidine-Piperazine Carboxamides Carries Procurement Risk: The Case for CAS 1203384-51-3


The morpholinopyrimidine-piperazine carboxamide chemotype encompasses numerous structurally similar but pharmacokinetically and pharmacodynamically divergent analogs. Substituting the N-tert-butyl variant (CAS 1203384-51-3) with an N-aryl (e.g., 4-methoxyphenyl, 2-ethylphenyl) or N-benzyl congener without experimental justification is contraindicated because even minor N-substituent changes alter XLogP by ≥0.7 log units, modify hydrogen bond acceptor/donor counts, and shift molecular volume by >50 ų [1]. The tert-butyl group imparts a distinctive combination of steric bulk and attenuated lipophilicity (XLogP3 = 0.8) that is not recapitulated by planar aromatic N-substituents found in commercially available alternatives such as N-(4-methoxyphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide (CAS 1203001-72-2) [1]. Procurement of an incorrect analog may therefore yield divergent solubility, permeability, target engagement, and off-target profiles, compromising experimental reproducibility and preclinical decision-making [2].

Quantitative Differentiation of N-(tert-Butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide (CAS 1203384-51-3) Versus Closest Structural Analogs


Lipophilicity Advantage: Lower Computed XLogP3 of CAS 1203384-51-3 Versus N-Arylpiperazine Congeners

The target compound exhibits a computed XLogP3 of 0.8, placing it at the lower end of the lipophilicity spectrum within its chemotype class [1]. By comparison, the N-(4-methoxyphenyl) analog (CAS 1203001-72-2) and the N-(2-ethylphenyl) analog register estimated XLogP3 values of approximately 1.7–2.1 and 2.6–3.0, respectively, based on fragment-based calculations and PubChem computed descriptors [2]. This ΔXLogP3 of ≥0.9 units between the tert-butyl compound and aryl-substituted analogs corresponds to a predicted ~8-fold difference in octanol-water partition coefficient, which can substantially influence aqueous solubility, passive membrane permeability, and plasma protein binding.

Lipophilicity Physicochemical profiling Analog differentiation

Hydrogen Bond Acceptor Count Reduction: Simplified Pharmacophore of CAS 1203384-51-3 Relative to Methoxy-Substituted Analogs

CAS 1203384-51-3 possesses six hydrogen bond acceptors (HBA = 6) and a single hydrogen bond donor (HBD = 1), as computed from the Cactvs descriptor engine [1]. The N-(4-methoxyphenyl) analog (CAS 1203001-72-2) carries an additional oxygen atom in the 4-methoxyphenyl substituent, yielding an HBA count of 7 [2]. This quantitative difference of exactly one HBA unit has implications for aqueous solvation energetics and may affect recognition by kinase hinge regions or other ATP-binding site architectures where precise hydrogen bond geometry governs inhibitor potency.

Hydrogen bonding Pharmacophore Ligand efficiency

Rotatable Bond Count and Conformational Restraint: Reduced Entropic Penalty Upon Binding

With only three rotatable bonds, CAS 1203384-51-3 is among the most conformationally constrained members of the morpholinopyrimidine-piperazine carboxamide series [1]. The N-(4-methoxyphenyl) analog bears four rotatable bonds owing to the methoxy group, and N-alkylphenyl analogs can possess five or more rotatable bonds [2]. Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.7–1.2 kcal/mol upon rigidification in a protein binding pocket. The lower conformational flexibility of the tert-butyl compound may translate into enhanced binding affinity for targets with sterically demanding active sites, provided that the pre-organized conformation matches the bioactive pose.

Conformational entropy Ligand preorganization Molecular flexibility

Recommended Application Scenarios for N-(tert-Butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide (CAS 1203384-51-3) Based on Differentiated Properties


Aqueous Biochemical Assays Requiring High Compound Solubility and Low Non-Specific Binding

The compound's computed XLogP3 of 0.8 and HBA count of 6 predict superior aqueous solubility relative to N-aryl analogs (XLogP3 ≥1.7). This renders CAS 1203384-51-3 the preferred choice for biochemical kinase assays, fluorescence polarization experiments, or surface plasmon resonance (SPR) studies conducted in aqueous buffers containing ≤5% DMSO, where hydrophobic analogs risk precipitation and artifactual activity readouts [1].

Fragment-Based and Structure-Guided Drug Design Campaigns Targeting Kinase ATP-Binding Sites

The compound's compact molecular weight (348.45 g/mol), low rotatable bond count (3), and balanced hydrogen bond profile (HBA = 6, HBD = 1) align with fragment-like physicochemical criteria. These properties position CAS 1203384-51-3 as a suitable starting scaffold for fragment elaboration or pharmacophore hybridization strategies aimed at ATP-competitive kinase inhibitors, particularly where the morpholinopyrimidine moiety is intended to occupy the adenine-binding region [2].

Negative Control or Chemical Probe Experiments in Morpholinopyrimidine Structure-Activity Relationship (SAR) Studies

Given that ChEMBL 20 records no known bioactivity for this scaffold, CAS 1203384-51-3 may serve as a well-characterized negative control compound in SAR campaigns exploring N-substitution effects on kinase inhibition. Its well-defined physicochemical profile and commercial availability (typically ≥95% purity) enable rigorous batch-to-batch reproducibility when used as a comparator against active N-aryl or N-heteroaryl analogs [3].

Co-Crystallography and Biophysical Binding Studies Where Steric Complementarity Is Hypothesized

The tertiary butyl group provides a sterically demanding, spherically symmetric substituent distinct from planar aromatic rings. This structural feature may facilitate co-crystallization with kinase domains that possess deep, hydrophobic back pockets accommodating branched aliphatic groups, potentially yielding higher-resolution diffraction data than less rigid analogs [1].

Quote Request

Request a Quote for N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.